

Spectral Analysis of 1-Nonen-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Nonen-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the allylic alcohol, **1-Nonen-3-ol**. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Furthermore, detailed experimental protocols for acquiring such spectra are provided, offering a foundational understanding for researchers in the field.

Spectroscopic Data Summary

The following sections and tables summarize the key spectral data for **1-Nonen-3-ol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1-Nonen-3-ol** exhibits characteristic signals corresponding to the vinylic protons, the proton on the carbon bearing the hydroxyl group, the aliphatic chain protons, and the terminal methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH=CH ₂)	~5.8	ddd	~17.0, 10.5, 6.5
H-2a (CH=CH ₂)	~5.2	d	~17.0
H-2b (CH=CH ₂)	~5.1	d	~10.5
H-3 (CH-OH)	~4.1	q	~6.5
-OH	Variable	br s	-
H-4 (-CH ₂ -)	~1.5	m	-
H-5 to H-8 (-CH ₂ -) ₄	~1.3	m	-
H-9 (-CH ₃)	~0.9	t	~7.0

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, solvent, and temperature. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, ddd = doublet of doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of **1-Nonen-3-ol**. The approximate chemical shifts for each carbon atom are listed below.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 ($=CH_2$)	~114
C-2 ($=CH$)	~141
C-3 ($CH-OH$)	~73
C-4 ($-CH_2-$)	~37
C-5 ($-CH_2-$)	~25
C-6 ($-CH_2-$)	~32
C-7 ($-CH_2-$)	~23
C-8 ($-CH_2-$)	~14
C-9 ($-CH_3$)	~14

Infrared (IR) Spectroscopy

The IR spectrum of **1-Nonen-3-ol** displays characteristic absorption bands for the hydroxyl and alkenyl functional groups.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3350	O-H stretch (alcohol)	Strong, Broad
~3080	$=C-H$ stretch (alkene)	Medium
~2930, ~2860	C-H stretch (alkane)	Strong
~1645	$C=C$ stretch (alkene)	Medium
~1465	C-H bend (alkane)	Medium
~1050	C-O stretch (alcohol)	Strong
~990, ~915	$=C-H$ bend (alkene, out-of-plane)	Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Nonen-3-ol** shows a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is influenced by the presence of the hydroxyl group and the double bond.

m/z	Relative Intensity (%)	Fragment Assignment (Proposed)
142	<5	[M] ⁺ (Molecular Ion)
124	~10	[M-H ₂ O] ⁺
95	~20	[M-H ₂ O-C ₂ H ₅] ⁺
85	~30	[C ₆ H ₁₃] ⁺ (Hexyl cation)
71	~40	[C ₅ H ₁₁] ⁺ (Pentyl cation)
57	100	[C ₄ H ₉] ⁺ (Butyl cation) / [CH=CH-CHOH] ⁺
43	~80	[C ₃ H ₇] ⁺ (Propyl cation)
29	~50	[C ₂ H ₅] ⁺ (Ethyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of **1-Nonen-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** A sample of **1-Nonen-3-ol** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- **^1H NMR Acquisition:** The spectrum is acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For improved signal-to-noise ratio, 16 to 64 scans are typically averaged.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width of 200-220 ppm is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a liquid sample like **1-Nonen-3-ol**, the neat liquid is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The final spectrum is the result of the sample spectrum with the background subtracted. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

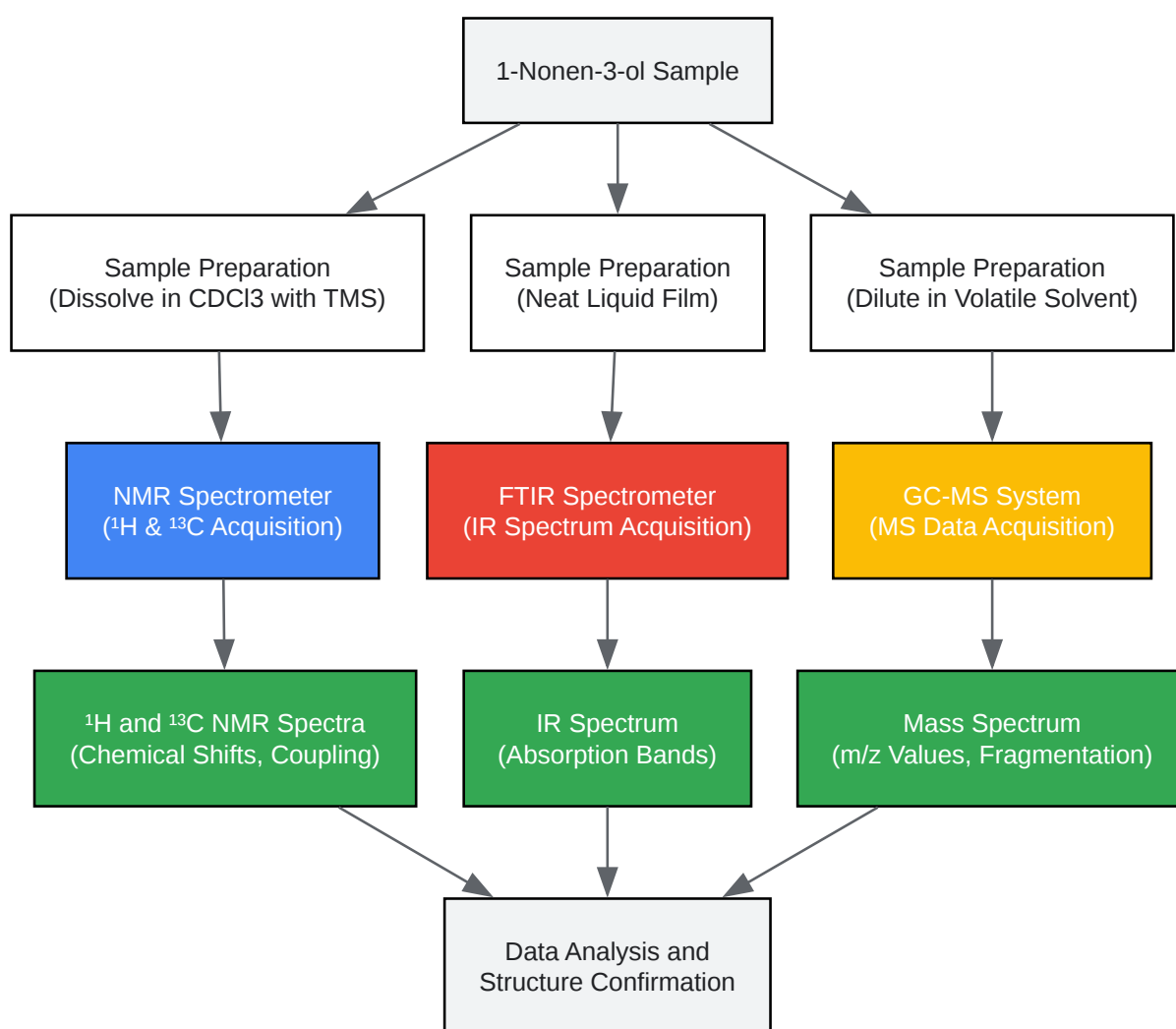
Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

- **Sample Introduction:** A dilute solution of **1-Nonen-3-ol** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **1-Nonen-3-ol**.



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Spectral Analysis Workflow for **1-Nonen-3-ol**

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